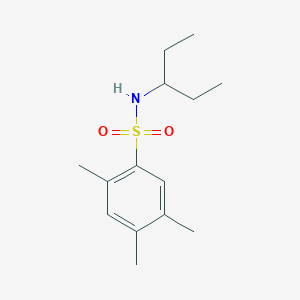![molecular formula C24H17N3O7 B14930419 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B14930419.png)
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chromenyl group, which is a derivative of coumarin, and nitro groups attached to the benzamide structure. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Formation of 4-methyl-2-oxo-2H-chromen-3-ylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.
Coupling with 3,5-dinitrobenzoyl chloride: The final step involves the coupling of the chromenylamine with 3,5-dinitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides and chromenyl derivatives.
Aplicaciones Científicas De Investigación
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromenyl group and may exhibit similar biological activities.
3,5-dinitrobenzamides: Compounds with similar benzamide structures and nitro groups.
Uniqueness
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide is unique due to the combination of the chromenyl group and the dinitrobenzamide structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H17N3O7 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
4-methyl-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C24H17N3O7/c1-13-9-17(7-8-18(13)19-10-15-5-3-4-6-22(15)34-24(19)29)25-23(28)16-11-20(26(30)31)14(2)21(12-16)27(32)33/h3-12H,1-2H3,(H,25,28) |
Clave InChI |
AAZMWWACAYWNEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Methylamino)(oxo)acetyl]amino}(phenyl)acetic acid](/img/structure/B14930348.png)
![6-(1,5-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14930356.png)
![6-cyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14930362.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B14930364.png)
![2,3-dimethoxy-6-{(E)-[2-(methylsulfonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B14930372.png)
![methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B14930377.png)
![(4Z)-2-(4-methyl-3-nitrophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14930380.png)
![(4-Benzylpiperazin-1-yl)[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]methanone](/img/structure/B14930389.png)
![1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,4-dimethylphenyl)thiourea](/img/structure/B14930390.png)

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930401.png)
![1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14930402.png)
![ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14930408.png)

